molecular formula C19H13N5S B12923653 N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 920519-66-0

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B12923653
CAS No.: 920519-66-0
M. Wt: 343.4 g/mol
InChI Key: CZUVMGAHFHQKLM-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a diazo-coupling reaction, followed by the construction of the pyrrolopyrimidine core via a Biginelli reaction . The final step involves the coupling of the benzothiazole derivative with the pyrrolopyrimidine intermediate under microwave irradiation to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as piperidine in ethanol solvent can facilitate the Knoevenagel condensation reaction, which is a key step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells . The compound may also disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its dual functional groups, which confer a combination of biological activities not commonly found in other compounds. This dual functionality enhances its potential as a multi-target therapeutic agent .

Properties

CAS No.

920519-66-0

Molecular Formula

C19H13N5S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H13N5S/c1-2-4-16-15(3-1)24-19(25-16)12-5-7-13(8-6-12)23-18-14-9-10-20-17(14)21-11-22-18/h1-11H,(H2,20,21,22,23)

InChI Key

CZUVMGAHFHQKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4C=CN5

Origin of Product

United States

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